[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process. One efficient method involves the condensation of 3-methyl-1-propyl-1H-pyrazol-4-amine with 4-methoxybenzaldehyde under reductive amination conditions. This reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while nitration can produce 4-nitro-[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine.
Scientific Research Applications
[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(4-methoxyphenyl)methyl][(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]amine
- [(4-methoxyphenyl)methyl][(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(4-methoxyphenyl)methyl][(3-methyl-1-isopropyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxyphenyl group and a pyrazolyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-4-9-19-12-15(13(2)18-19)11-17-10-14-5-7-16(20-3)8-6-14/h5-8,12,17H,4,9-11H2,1-3H3 |
InChI Key |
CXEXMSYIZQMSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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